molecular formula C14H23N3O2 B8433530 Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B8433530
M. Wt: 265.35 g/mol
InChI Key: QPCDMMDMNSZEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H23N3O2 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 4-(1-methylimidazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-5-11(6-9-17)12-15-7-10-16(12)4/h7,10-11H,5-6,8-9H2,1-4H3

InChI Key

QPCDMMDMNSZEBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Cn1ccnc1C1=CCN(C(=O)OC(C)(C)C)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(1-methyl-1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (398 mg) in MeOH (4.0 ml) was added 5% Pd/C (wet; 40 mg) and the mixture was stirred at room temperature for 7 hours under hydrogen atmosphere (1 atm). After removal of Pd/C with cerite, the filtrate was concentrated in vacuo. The resultant residue was purified by silica gel column (n-hexane:EtOAc=80:20 to EtOAc only) to give tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (132 mg) as a colorless oil.
Name
tert-butyl 4-(1-methyl-1H-imidazol-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
398 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

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